3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid
Brand Name: Vulcanchem
CAS No.: 312289-59-1
VCID: VC4372693
InChI: InChI=1S/C13H11NO4/c1-8-5-6-11(18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
SMILES: CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O
Molecular Formula: C13H11NO4
Molecular Weight: 245.234

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid

CAS No.: 312289-59-1

Cat. No.: VC4372693

Molecular Formula: C13H11NO4

Molecular Weight: 245.234

* For research use only. Not for human or veterinary use.

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid - 312289-59-1

Specification

CAS No. 312289-59-1
Molecular Formula C13H11NO4
Molecular Weight 245.234
IUPAC Name 3-[(5-methylfuran-2-carbonyl)amino]benzoic acid
Standard InChI InChI=1S/C13H11NO4/c1-8-5-6-11(18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Standard InChI Key UOIAQNBEHLQRMG-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid features a benzoic acid backbone substituted at the meta position with a 5-methylfuran-2-carbonylamino group. The IUPAC name derives from this structure: 3-[(5-methylfuran-2-carbonyl)amino]benzoic acid. Key identifiers include:

PropertyValueSource Reference
CAS Number312289-59-1
Molecular FormulaC₁₃H₁₁NO₄
Molecular Weight245.234 g/mol
SMILESCC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O
InChIKeyUOIAQNBEHLQRMG-UHFFFAOYSA-N

The furan ring’s electron-rich nature and the carboxylic acid group’s polarity create a bifunctional reactivity profile, enabling diverse chemical modifications .

Physicochemical Properties

While experimental data on solubility and melting point are unavailable, analog compounds like 4-[(5-methyl-furan-2-carbonyl)-amino]-butyric acid (CAS 367920-40-9) exhibit a density of 1.2 g/cm³ and a boiling point of 430.4°C . These properties suggest moderate hydrophobicity, likely influencing the compound’s bioavailability and synthetic handling .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via amide bond formation between 5-methylfuran-2-carboxylic acid derivatives and 3-aminobenzoic acid. A typical route involves:

  • Activation of the carboxylic acid: 5-methylfuran-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).

  • Nucleophilic substitution: The acyl chloride reacts with 3-aminobenzoic acid in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine).

Yield optimization requires strict moisture control, as the acyl chloride intermediate is hydrolysis-sensitive .

Reactivity Profile

The compound’s reactivity is governed by two functional groups:

  • Furan ring: Susceptible to electrophilic aromatic substitution (e.g., nitration, sulfonation) at the alpha position.

  • Carboxylic acid: Participates in esterification, amidation, and salt formation .

Notable reactions include:

  • Oxidation: The furan ring oxidizes to a diketone under strong oxidizing agents (e.g., KMnO₄/H⁺).

  • Reduction: Catalytic hydrogenation (H₂/Pd) reduces the amide bond to a secondary amine .

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary studies on structurally similar furan-carboxamide derivatives demonstrate broad-spectrum antimicrobial activity. For example, S-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-5-(phenylethyl)furan-2-carbothioate exhibits potent binding (-12.5 kcal/mol) to viral proteases, suggesting furan derivatives interfere with microbial enzyme function . 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid may exploit analogous mechanisms, disrupting bacterial cell wall synthesis or viral replication .

Future Research Directions

Pharmacokinetic Studies

  • Absorption/distribution: Evaluate logP and plasma protein binding using HPLC-MS.

  • Metabolism: Identify cytochrome P450 isoforms involved in hepatic clearance.

Target Validation

  • Molecular docking: Simulate interactions with DJ-1 (PDB: 1P5F) and SARS-CoV-2 Mpro (PDB: 6LU7) .

  • In vitro assays: Test cytotoxicity against HEK-293 and MCF-7 cell lines .

Synthetic Optimization

  • Green chemistry: Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability .

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